7-Chloro-5,6-dimethylbenz(c)acridine
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Overview
Description
7-Chloro-5,6-dimethylbenz©acridine is a chemical compound with the molecular formula C19H14ClN and a molecular weight of 291.77 . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including chemistry, biology, and medicine . The compound is also known by other names such as 12-chloro-10,11-dimethyl-5-azatetraphene .
Preparation Methods
The synthesis of 7-Chloro-5,6-dimethylbenz©acridine involves several steps, typically starting with the preparation of the acridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,4-dimethylaniline with a suitable aldehyde or ketone can lead to the formation of the acridine ring . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
7-Chloro-5,6-dimethylbenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-5,6-dimethylbenz©acridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-5,6-dimethylbenz©acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription . The compound targets various molecular pathways, including topoisomerase inhibition, which is crucial for its anticancer activity .
Comparison with Similar Compounds
7-Chloro-5,6-dimethylbenz©acridine can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Used as an antiseptic and for its DNA intercalating properties.
Quinacrine: An antimalarial drug that also exhibits anticancer properties.
The uniqueness of 7-Chloro-5,6-dimethylbenz©acridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
3333-66-2 |
---|---|
Molecular Formula |
C19H14ClN |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
7-chloro-5,6-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H14ClN/c1-11-12(2)17-18(20)15-9-5-6-10-16(15)21-19(17)14-8-4-3-7-13(11)14/h3-10H,1-2H3 |
InChI Key |
VUDRMLGCKVWGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)Cl)C |
Origin of Product |
United States |
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